5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid is a chemical compound with the molecular formula CHO and a molecular weight of 254.28 g/mol. This compound is characterized by its structural features, including a hydroxymethyl group, a methoxy group, and a valeric acid moiety. It is primarily utilized in scientific research, particularly in the fields of biochemistry and medicinal chemistry.
The synthesis of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid typically involves the reaction of 4-hydroxymethyl-3-methoxyphenol with valeric acid. This process can be performed using various methods, including:
The molecular structure of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid consists of a phenolic core attached to a valeric acid chain. The key features include:
The compound's structural formula can be represented as follows:
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid can undergo various chemical reactions, including:
The mechanism of action for 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid primarily involves its interaction with biological targets through its phenolic structure. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to proteins or enzymes. Additionally, the methoxy group may influence electronic properties, affecting how the compound interacts with other molecules in biological systems.
The physical properties of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid include:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the phenolic oxygen .
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid finds applications in various scientific fields:
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid (molecular formula: C₁₃H₁₈O₅) is a microbial-derived phenolic metabolite formed during the catabolism of complex plant polyphenols, particularly lignans and flavonoids containing methoxylated phenylpropanoid subunits [1] [7]. Its biosynthetic pathway originates from dietary precursors like ferulic acid and vanillin, which undergo microbial-mediated side-chain elongation and reduction. Key intermediates include 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (C₁₂H₁₆O₅), where butyric acid chains are extended via β-oxidation analogs to form the valeric acid (C5) derivative [9]. Structurally related compounds such as 4-Hydroxymethyl-3-methoxyphenoxyacetic acid (HMPA linker, C₁₀H₁₂O₅) serve as chemical analogs in synthetic studies, highlighting the importance of the hydroxymethyl-methoxyphenoxy moiety in metabolic cascades [7].
Table 1: Key Precursors and Structurally Related Metabolites
Compound Name | Molecular Formula | Structural Relationship to Target Compound |
---|---|---|
Ferulic acid | C₁₀H₁₀O₄ | Core phenylpropanoid precursor |
Vanillin | C₈H₈O₃ | Source of 3-methoxy-4-hydroxyphenyl unit |
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | C₁₂H₁₆O₅ | Immediate precursor with C4 side chain |
4-Hydroxymethyl-3-methoxyphenoxyacetic acid (HMPA) | C₁₀H₁₂O₅ | Analog with acetic acid (C2) linker |
This valeric acid derivative is generated in the colon via microbial transformation of unabsorbed polyphenols. Gut microbiota (e.g., Clostridium and Bifidobacterium spp.) hydrolyze glycosidic bonds of parent flavonoids, followed by ring fission, demethylation, and side-chain shortening to yield low-molecular-weight phenolic acids [2] [4]. For instance, proanthocyanidins are degraded to 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone (DHPV, C₁₁H₁₄O₄), which undergoes lactone ring opening and oxidation to form 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid [4]. Similarly, coffee-derived chlorogenic acids are metabolized to dihydrocaffeic/dihydroferulic acids, which may be further processed into valeric acid derivatives [2]. The metabolite profile is highly dependent on gut microbiota composition, with interindividual variations affecting yield.
After microbial biosynthesis, phase II metabolism in the liver and enterocytes conjugates the compound to enhance aqueous solubility for excretion. Sulfotransferases (SULTs) catalyze sulfate conjugation, yielding metabolites like 4-Hydroxy-5-(3'-hydroxyphenyl)-valeric acid-3'-O-sulphate (C₁₁H₁₄O₇S) [5]. UDP-Glucuronosyltransferases (UGTs) mediate glucuronidation, producing 4-Hydroxy-5-(3',4'-dihydroxyphenyl)-valeric acid-O-glucuronide (C₁₇H₂₂O₁₁) [6]. These reactions occur at the phenolic hydroxyl or carboxylic acid groups, significantly altering the compound's bioavailability and bioactivity. Conjugates are detected in urine and plasma via LC-MS/MS, with sulfates dominating in early excretion phases and glucuronides in later phases [1] [6].
Table 2: Major Phase II Metabolites of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric Acid
Metabolite | Molecular Formula | Conjugation Site | Detected Matrix |
---|---|---|---|
4-Hydroxy-5-(3'-hydroxyphenyl)-valeric acid-3'-O-sulphate | C₁₁H₁₄O₇S | Phenolic hydroxyl | Urine, Plasma |
4-Hydroxy-5-(3',4'-dihydroxyphenyl)-valeric acid-O-glucuronide | C₁₇H₂₂O₁₁ | Carboxylic acid | Urine |
4-Hydroxy-5-(phenyl)-valeric acid-O-sulphate | C₁₁H₁₄O₆S | Aliphatic hydroxyl | Urine |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7